molecular formula C8H6N2O3 B2914203 2-amino-1,3-benzoxazole-4-carboxylic acid CAS No. 1784377-67-8

2-amino-1,3-benzoxazole-4-carboxylic acid

Cat. No.: B2914203
CAS No.: 1784377-67-8
M. Wt: 178.147
InChI Key: QAINPTBCPNUNLG-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a carboxylic acid group at the 4-position.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to various biological activities . For instance, some benzoxazole derivatives have shown anticancer activity, with one compound found to be particularly active against MCF-7 and A-549 cell lines .

Biochemical Pathways

Benzoxazole derivatives are synthesized via different pathways . For instance, a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

Pharmacokinetics

The compound’s molecular weight is 17815 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have been reported to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts , suggesting that the environment could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring . Another approach involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic solid acid nanocatalysts has been reported to provide efficient synthesis with yields ranging from 79% to 89% . These catalysts can be easily separated and reused, making the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrobenzoxazole, benzoxazole alcohols, and various substituted benzoxazole derivatives .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its structural versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

2-Amino-1,3-benzoxazole-4-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N2O2C_8H_6N_2O_2 and it features a benzoxazole ring with an amino group and a carboxylic acid functional group. This structural configuration contributes to its ability to interact with various biological targets.

1. Antimicrobial Activity

Benzoxazole derivatives are known for their significant antimicrobial properties. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example, this compound has shown moderate to significant cytotoxicity against:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25
HT-29 (Colon Cancer)30

The mechanism of action is believed to involve the inhibition of DNA topoisomerases and induction of apoptosis in cancer cells .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

In a recent study, various derivatives of benzoxazole were screened for their antimicrobial efficacy. The study highlighted that modifications at the carboxylic acid position significantly enhanced the antimicrobial activity against resistant strains of bacteria .

Case Study 2: Cytotoxicity in Cancer Research

Another investigation assessed the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the benzoxazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution Patterns : Different substituents on the benzoxazole ring can alter its interaction with biological targets.
  • Functional Groups : The presence of amino and carboxylic acid groups plays a crucial role in enhancing solubility and bioavailability.

Properties

IUPAC Name

2-amino-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAINPTBCPNUNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784377-67-8
Record name 2-amino-1,3-benzoxazole-4-carboxylic acid
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